3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
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Overview
Description
3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C15H11FN4O. It is known for its unique structure, which includes a quinoxaline core and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2-fluorobenzaldehyde with 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
Uniqueness
The uniqueness of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound features a quinoxalinone core with a fluorophenyl substituent, which contributes to its unique properties. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with 3-hydrazino-1,2-dihydroquinoxalin-2-one under controlled conditions. This reaction often requires a catalyst to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of various enzymes or receptors, potentially leading to:
- Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the growth of cancer cells by inducing apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression .
Biological Activity and Research Findings
Research has demonstrated that this compound exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-116 (Colon Cancer) | 6.2 | Induction of apoptosis |
T47D (Breast Cancer) | 27.3 | Cell cycle arrest |
In vitro studies indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, demonstrating significant potential for further development as an anticancer agent .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes:
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Butyrylcholinesterase (BuChE) | 0.13 | Noncompetitive inhibitor |
Acetylcholinesterase (AChE) | 0.48 | Competitive inhibitor |
These findings suggest that this compound may possess neuroprotective properties by modulating cholinergic signaling pathways .
Case Studies
In a recent study published in Pharmaceuticals, researchers investigated the effects of this compound on neuroblastoma cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This highlights the potential for developing neuroprotective therapies based on this compound .
Properties
Molecular Formula |
C15H11FN4O |
---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11FN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9- |
InChI Key |
MGRBQRLFVADMDN-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)F |
Origin of Product |
United States |
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